2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
Description
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S2/c1-10-11(14)5-4-6-12(10)20(17,18)15-9-13(2,16)7-8-19-3/h4-6,15-16H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPZHKJMXQSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CCSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylbenzenesulfonamide, which is then reacted with a suitable alkylating agent to introduce the butan-2-ol moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share partial structural similarities with the target molecule, enabling comparative analysis:
a. (2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol
- Molecular Formula : C20H23ClN2O3S
- Molar Mass : ~406.93 g/mol
- Key Substituents: Chloro at position 1. Phenylthio (S-C6H5) at position 4. Cbz-protected amino group at position 3.
- Comparison: The phenylthio group introduces greater aromatic bulk compared to the methylsulfanyl group in the target compound.
b. 2-(3-Chloro-4-fluorophenyl)butan-2-ol
- Molecular Formula : C10H12ClFO
- Molar Mass : 202.65 g/mol
- Key Substituents :
- 3-Chloro-4-fluorophenyl ring at position 2.
- Comparison :
- Simpler structure lacking sulfonamido or sulfur-containing groups.
- Halogen substituents (Cl, F) may increase electronegativity and polarity relative to the target compound.
c. 2-Methyl-3-buten-2-ol
- Molecular Formula : C5H10O
- Molar Mass : 86.13 g/mol
- Key Properties :
- Boiling point: 98–99°C.
- Density: 0.824 g/cm³.
- Comparison :
- The absence of complex substituents results in lower molar mass and volatility compared to the target compound.
Data Table: Comparative Overview
Research Findings and Trends
- Sulfonamido vs. Sulfonylurea Groups : Unlike sulfonylurea herbicides in (e.g., metsulfuron methyl), the target compound’s sulfonamido group lacks a triazine ring, suggesting divergent biological targets and applications .
- Impact of Sulfur Substituents : The methylsulfanyl group in the target compound may enhance membrane permeability compared to simpler alcohols like 2-methyl-3-buten-2-ol, albeit with reduced volatility .
- Aromatic vs. Aliphatic Substituents : The 3-chloro-2-methylbenzenesulfonamido group likely increases steric hindrance and thermal stability relative to halogenated phenyl groups in .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C12H16ClN1O3S2
- IUPAC Name : 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
Structural Features
The compound features:
- A sulfonamide group , which is known for its antibacterial properties.
- A methylsulfanyl group , contributing to its unique reactivity and potential biological interactions.
- A choro-substituted aromatic ring , which may enhance lipophilicity and cellular uptake.
Antimicrobial Properties
Sulfonamides, including derivatives like this compound, have been widely studied for their antimicrobial effects. They function primarily by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA synthesis. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | E. coli | 0.5 µg/mL |
| Trimethoprim | S. aureus | 0.25 µg/mL |
| This compound | TBD (To Be Determined) | TBD |
Note: Specific MIC values for the compound are yet to be established in peer-reviewed studies.
Case Studies and Clinical Applications
- Respiratory Sensitization : A study highlighted the respiratory sensitization associated with similar sulfonamide compounds, indicating that exposure could lead to allergic reactions such as asthma or urticaria. This suggests a need for careful monitoring of patients using sulfonamide derivatives in clinical settings .
- Occupational Exposure : Investigations into occupational exposure to sulfonamide derivatives revealed a sensitization rate among workers handling these compounds, with symptoms ranging from respiratory issues to skin reactions. The findings underscore the importance of safety measures when handling such chemicals .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : By mimicking para-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Modulation of Immune Response : Some studies suggest that sulfonamides can influence immune responses, potentially leading to both therapeutic effects and adverse reactions.
Research Findings
Recent studies have focused on the structural optimization of sulfonamide derivatives to enhance their efficacy and reduce side effects. For instance, modifications on the aromatic ring or the introduction of additional functional groups have been explored to improve antibacterial potency while minimizing allergenic potential.
Future Directions
Further research is needed to:
- Establish comprehensive pharmacokinetic profiles for this compound.
- Conduct clinical trials to evaluate its safety and efficacy in treating bacterial infections.
- Investigate potential side effects related to prolonged exposure or sensitization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
